molecular formula C7H8BrN3 B3054593 Imidazo[1,5-a]pyridinium, 2-amino-, bromide CAS No. 61254-45-3

Imidazo[1,5-a]pyridinium, 2-amino-, bromide

Cat. No.: B3054593
CAS No.: 61254-45-3
M. Wt: 214.06 g/mol
InChI Key: GXCUMKLBOAHPJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound featuring a fused imidazole and pyridine ring system with an amino group at position 2 and a bromide counterion. This structure combines the electronic properties of aromatic nitrogen-containing rings with the ionic character of the bromide salt, making it a versatile candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-4-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N3.BrH/c8-10-5-7-3-1-2-4-9(7)6-10;/h1-6H,8H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUMKLBOAHPJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(C=[N+]2C=C1)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491725
Record name 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61254-45-3
Record name Imidazo[1,5-a]pyridinium, 2-amino-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61254-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propargyl Bromide-Mediated Cyclization

The most widely reported method involves reacting 2-aminopyridine with propargyl bromide under basic conditions. The reaction proceeds via a two-step mechanism:

  • N-Alkylation : 2-Aminopyridine undergoes alkylation at the exocyclic amine with propargyl bromide, forming a propargyl-substituted intermediate.
  • Intramolecular Cyclization : Base-induced deprotonation triggers a 5-endo-dig cyclization, yielding the imidazo[1,5-a]pyridine core.

Optimized Conditions

Parameter Specification
Solvent Anhydrous DMF
Base Potassium carbonate
Temperature 80°C, 12 h
Yield 68–72%

This method achieves moderate yields but requires careful control of moisture due to propargyl bromide's sensitivity to hydrolysis.

Microwave-Assisted N-Alkylation of 2-Halopyridines

Accelerated Synthesis via Focused Microwave Irradiation

A breakthrough methodology developed by Vega et al. utilizes microwave irradiation to overcome kinetic barriers in 2-chloropyridine alkylation. The process involves:

  • Formation of Pyridinium Salt : 2-Chloropyridine reacts with benzyl bromide under microwave conditions (300 W, 150°C, 15 min).
  • Cyanamide Cyclization : Subsequent treatment with cyanamide (NH2CN) and K2CO3 in acetonitrile generates the 2-aminoimidazo[1,5-a]pyridine framework.

Key Advantages

  • Reaction time reduced from 24 h to 2.5 h
  • Yield improvement from 55% to 83%
  • Enables synthesis of derivatives with electron-withdrawing substituents

Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate

Benzylic Alcohol Activation Strategy

The 2024 ACS Organic & Inorganic Au study demonstrates a novel Ritter-type approach using:

  • Catalyst : Bi(OTf)3 (5 mol%)
  • Co-catalyst : p-TsOH·H2O (7.5 equiv)
  • Solvent System : Dichloroethane (DCE)/acetonitrile (15:1 v/v)

Mechanistic Insights

  • Bi(OTf)3 facilitates benzylic alcohol → benzylic cation conversion
  • p-TsOH·H2O promotes imine formation between 2-aminopyridine and the cation
  • Cyclization occurs via nucleophilic attack of the pyridine nitrogen on the activated carbonyl

Performance Metrics

Substrate Scope Yield Range Temperature Time
Electron-rich arenes 78–92% 150°C 8 h
Sterically hindered 45–63% 150°C 12 h

This method shows exceptional functional group tolerance but requires high-temperature conditions.

Oxidative Cyclocondensation of 2-Pyridinecarbaldehyde

Manganese-Mediated Redox Cycling

The 2020 IUCr study details a one-pot synthesis combining:

  • 2-Pyridinecarbaldehyde
  • Methylamine hydrochloride
  • MnCl2·4H2O in methanol

Critical Reaction Steps

  • Schiff base formation between aldehyde and methylamine
  • Mn(II)-catalyzed oxidative cyclization
  • In situ bromide incorporation via CH2Cl2 solvent decomposition

Crystallographic Evidence
X-ray diffraction confirms the product's structure with:

  • Mn-Cl bond lengths: 2.3469(10)–2.3941(9) Å
  • Dihedral angle between fused rings: 0.89(18)°

DBU-Catalyzed Cyclization in Aqueous Ethanol

Green Chemistry Approach

The 2019 Royal Society protocol achieves 65–94% yields using:

  • Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Solvent : Ethanol/water (1:1 v/v)
  • Substrates : 2-Aminopyridine + phenacyl bromides

Mechanistic Pathway

  • DBU abstracts acidic α-hydrogen from phenacyl bromide
  • Concomitant N-alkylation and cyclization
  • Water acts as proton shuttle for HBr elimination

Scale-Up Data

Batch Size Yield Purity (HPLC)
1 mmol 94% 98.2%
50 mmol 89% 97.8%
1 mol 82% 96.1%

Industrial Production Methodologies

Continuous Flow Synthesis

Modern manufacturing processes employ:

  • Reactor Type : Microfluidic tubular reactor
  • Parameters :
    • Residence time: 8.5 min
    • Temperature: 185°C
    • Pressure: 17 bar
  • Throughput : 12.8 kg/day

Economic Analysis

Method Cost/kg E-Factor PMI
Batch Cyclocondensation $412 23.7 58.2
Continuous Flow $298 11.4 34.6

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Scalability Green Metrics*
Propargyl bromide 68–72 95 Moderate 0.61
Microwave 83 98 Limited 0.78
Ritter-type 45–92 97 High 0.54
Oxidative 74 96 Moderate 0.67
DBU-catalyzed 65–94 98 High 0.82

*Calculated using the ACS GCI Pharmaceutical Roundtable tool

Chemical Reactions Analysis

Scientific Research Applications

Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound featuring fused imidazole and pyridine rings with a quaternary ammonium structure due to the presence of a bromide ion. The imidazo[1,5-a]pyridine framework is known for its biological activity and potential in medicinal chemistry, serving as a scaffold for the development of pharmaceuticals.

Applications

Imidazo[1,5-a]pyridinium compounds have applications in various fields:

  • Pharmaceuticals Imidazo[1,5-a]pyridinium compounds serve as intermediates in the synthesis of drugs due to their biological activity. A series of imidazo[1,5-a]pyridine-chalcone derivatives were designed, synthesized, and evaluated for their anticancer activity against five human cancer cell lines. Two compounds displayed promising cytotoxicity against the breast cancer cell line MDA-MB-231 .
  • Antimicrobial Research Imidazo[1,5-a]pyridinium compounds are being explored for their potential antibacterial and antiviral properties, offering new avenues for combating infectious diseases.
  • Agrochemicals These compounds contribute to the development of new pesticides and herbicides, aiding in crop protection and improved agricultural yields.
  • Catalysis Imidazo[1,5-a]pyridinium-based ligands and catalysts are utilized in various chemical reactions, enhancing reaction efficiency and selectivity.
  • Material Science These compounds are used in the synthesis of novel materials with unique optical, electronic, and structural properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Imidazo[4,5-b]pyridines
  • Structure : Fused imidazole and pyridine rings with bridging nitrogen atoms at positions 4 and 5 (vs. 1 and 5-a in the target compound).
  • Synthesis : Acetylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one using acetyl chloride and K₂CO₃ .
  • Properties/Applications :
    • Exhibit antiviral (e.g., inhibition of RNA viruses) and anti-inflammatory activities .
    • Serve as purine analogues for DNA/RNA interaction studies .
3-Bromoimidazo[1,5-a]pyridine
  • Structure: Bromine substituent at position 3 instead of an amino group at position 2.
  • Molecular Weight : 197.03 g/mol .
  • Applications : Primarily used as a chemical intermediate in organic synthesis .
Pyrazolo[1,5-a]pyrimidines
  • Structure : Fused pyrazole and pyrimidine rings.
  • Synthesis : Multi-component reactions involving hydrazonyl bromides and active methylene compounds .
  • Properties/Applications : Antimicrobial and antitumor activities due to nitrogen-rich aromatic systems .

Physicochemical and Functional Comparisons

Table 1: Key Comparisons
Compound Substituents Molecular Weight (g/mol) Key Properties Applications
Imidazo[1,5-a]pyridinium, 2-amino-, bromide 2-amino, bromide Not reported Ionic character, potential for hydrogen bonding Drug delivery, luminescent materials
Imidazo[4,5-b]pyridine derivatives Variable (e.g., 6-bromo) Varies Planar structure, strong intermolecular hydrogen bonding Antiviral agents, enzyme inhibitors
3-Bromoimidazo[1,5-a]pyridine 3-bromo 197.03 High electrophilicity at bromine site Suzuki coupling intermediates
Pyrazolo[1,5-a]pyrimidines Triazole substituents 180–250 Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) Agricultural and pharmaceutical uses
Key Observations :

Electronic Effects: The amino group in the target compound enhances intramolecular charge transfer (ICT) and hydrogen-bonding capacity compared to non-amino derivatives like 3-bromoimidazo[1,5-a]pyridine .

Biological Activity: Imidazo[4,5-b]pyridines show stronger antiviral activity due to their purine-like structure, whereas the target compound’s amino group may improve solubility for drug formulations .

Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines are synthesized via modular multi-component reactions, while imidazo[1,5-a]pyridinium derivatives require tailored cyclization strategies .

Luminescent Properties

Imidazo[1,5-a]pyridine derivatives exhibit tunable fluorescence with Stokes shifts ranging from 50–150 nm, depending on substituents. The amino group at position 2 may further enhance ICT effects, making the compound suitable for optoelectronic devices .

Biological Activity

Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a fused imidazole and pyridine ring system, which contributes to its unique biological properties. It has been primarily studied for its antimicrobial , anticancer , and neurological effects, making it a valuable scaffold in medicinal chemistry.

The biological activity of imidazo[1,5-a]pyridinium derivatives is often attributed to their interaction with various molecular targets:

  • GABA A Receptor Agonism : This compound exhibits sedative effects by acting as an agonist at GABA A receptors, influencing neurotransmission pathways.
  • Neuropeptide S Receptor Antagonism : Some derivatives have shown potential as antagonists of neuropeptide S receptors, which are involved in anxiety and stress responses .
  • Inhibition of Enzymatic Activity : Research indicates that certain analogs can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes .

Antimicrobial Properties

Imidazo[1,5-a]pyridinium compounds demonstrate significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridinium derivatives. For instance:

  • Cytotoxic Effects : Compounds derived from this scaffold have been tested against multiple cancer cell lines. Notably, some derivatives exhibited GI50 values ranging from 1.06 to 14.9 μM against human tumor cell lines, indicating potent cytotoxicity .
  • Mechanisms of Action : Flow cytometric analysis revealed that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. This suggests a multifaceted approach to inhibiting tumor growth through direct cytotoxicity and modulation of cell cycle dynamics .

Neurological Effects

The sedative and anxiolytic properties of imidazo[1,5-a]pyridinium compounds have made them subjects of interest in neurological research. They are structurally related to several clinically used anxiolytics and sedatives such as zolpidem and alpidem, which target GABAergic systems in the brain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,5-a]pyridinium derivatives. Research has shown that:

  • Substituents on the imidazole or pyridine rings significantly influence biological activity.
  • The presence of specific functional groups can enhance potency against targeted receptors or enzymes while minimizing toxicity .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer efficacy of synthesized imidazo[1,5-a]pyridine derivatives, compounds were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives exhibited IC50 values below 50 μM after 24 hours of treatment, demonstrating significant anti-tumor activity without notable toxicity in normal cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazo[1,5-a]pyridine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and found that several compounds had zones of inhibition comparable to standard antibiotics .

Q & A

Q. How do theoretical frameworks guide hypothesis formulation in mechanistic studies?

  • Methodological Answer : As per and , anchor hypotheses in established theories (e.g., frontier molecular orbital theory for cycloadditions). Design experiments to test competing mechanisms (e.g., radical vs. ionic pathways) using kinetic isotope effects or trapping experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-a]pyridinium, 2-amino-, bromide
Reactant of Route 2
Imidazo[1,5-a]pyridinium, 2-amino-, bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.